molecular formula C20H20N4O3S B6424574 3-[4-(3-methyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)piperidine-1-carbonyl]benzonitrile CAS No. 2034297-02-2

3-[4-(3-methyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)piperidine-1-carbonyl]benzonitrile

Cat. No. B6424574
CAS RN: 2034297-02-2
M. Wt: 396.5 g/mol
InChI Key: HKOHGZYLGUMAKK-UHFFFAOYSA-N
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Description

This compound is a derivative of 1,2,4-benzothiadiazine-1,1-dioxide . It is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization . It can be used as an intermediate for the synthesis of amine compounds, to synthesize biologically active compounds, such as anti-cancer drugs, and as a synthetic intermediate for fluorescent probes, luminescent agents, and polymer compounds .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . Another method involves the reaction of toluene with excess trichlorocyanomethane to obtain benzyl trichloromethyl methane. BCMP was obtained by hydrolysis and neutralization of benzyl trichloromethyl methane and urea under alkaline conditions .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a benzothiadiazine ring attached to a piperidine ring via a carbonyl group, and a benzonitrile group attached to the piperidine ring . The benzothiadiazine ring contains a sulfur atom adjacent to at least one ring nitrogen atom .

Safety and Hazards

This compound may cause allergic reactions upon contact with the skin or inhalation. Protective measures should be taken, including wearing protective glasses, gloves, and masks. It should be kept away from fire and stored in a cool, dry place .

properties

IUPAC Name

3-[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidine-1-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S/c1-22-18-7-2-3-8-19(18)24(28(22,26)27)17-9-11-23(12-10-17)20(25)16-6-4-5-15(13-16)14-21/h2-8,13,17H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKOHGZYLGUMAKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)C(=O)C4=CC=CC(=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidine-1-carbonyl)benzonitrile

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